N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide: is a complex organic compound that features a benzofuran ring, a thiazole ring, and a fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds are known to interact with various bacterial species and cancerous cells .
Mode of Action
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . They also show antiproliferative activity against cancerous cells .
Biochemical Pathways
Similar compounds have been shown to interfere with the biosynthesis of bacterial lipids, affecting their growth and proliferation .
Result of Action
Similar compounds have been shown to exhibit promising antimicrobial and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and thiazole rings, followed by the introduction of the fluorophenyl group through substitution reactions. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran or thiazole rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: Commonly involves replacing a hydrogen atom with another substituent, such as a halogen or alkyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
- N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
- N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)acetamide
Comparison: Compared to similar compounds, N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-14-7-5-12(6-8-14)9-18(23)22-19-21-15(11-25-19)17-10-13-3-1-2-4-16(13)24-17/h1-8,10-11H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAKFLQKCKFOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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